

The Dawn of Calcium Signaling: Sydney Ringer and the Beating Heart (1883)

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The journey into the world of intracellular **calcium** signaling began with the meticulous observations of British physician Sydney Ringer. His work laid the groundwork for understanding the critical role of extracellular ions in physiological processes.

Key Discovery

In a series of experiments published in the early 1880s, Ringer demonstrated that a frog's heart would only continue to beat outside the body if perfused with a solution containing a specific mixture of salts, including **calcium** chloride, in proportions similar to those in bodily fluids.[\[1\]](#)[\[2\]](#) [\[3\]](#) This serendipitous discovery, which arose from his laboratory assistant using tap water instead of distilled water, was the first to establish a physiological role for **calcium** beyond its structural function in bones.[\[4\]](#)

Experimental Protocol: Perfusion of the Isolated Frog Heart

Ringer's experimental setup was a cornerstone of early physiological research. Below is a generalized protocol based on his described methods:

- Animal Preparation: A frog (*Rana temporaria*) was pithed to destroy the central nervous system while keeping the heart beating.[\[1\]](#)
- Heart Exposure: The frog was dissected to expose the heart, and the pericardium was carefully removed.[\[5\]](#)[\[6\]](#)

- Cannulation: A cannula was inserted into the inferior vena cava to allow for the perfusion of different solutions through the heart.[5][6] An incision was also made in the aorta to allow the perfusate to exit.[6]
- Recording of Contractions: A hook was attached to the apex of the ventricle and connected via a thread to a lever system that would trace the heart's contractions onto a smoked drum (kymograph).[1][6]
- Perfusion with Test Solutions: The heart was perfused with various saline solutions. Ringer observed that a simple sodium chloride solution was insufficient to maintain contractions. Through systematic testing of different salt combinations, he arrived at his now-famous "Ringer's solution."

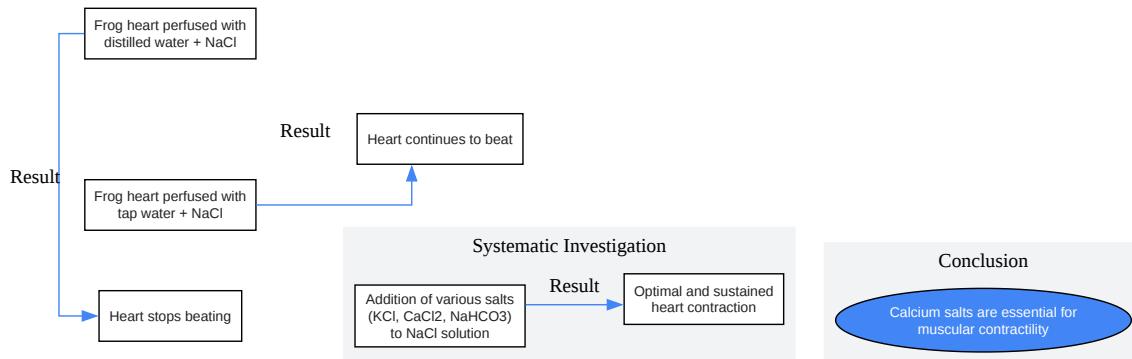
Quantitative Data: Composition of Ringer's Solution

The precise composition of the solution was crucial for maintaining the heart's contractility.[1]

Component	Concentration (as described by Ringer)	Approximate Molar Concentration (mM)
Sodium Chloride (NaCl)	0.75%	~128
Sodium Bicarbonate (NaHCO ₃)	0.5% (5 c.c. of 0.5% solution in 100 c.c. saline)	~2.9
Potassium Chloride (KCl)	1% (1 c.c. of 1% solution in 100 c.c. saline)	~1.3
Calcium Chloride (CaCl ₂)	~0.1% (5 c.c. of a 1 in 1082 solution)	~1.2

Table 1: Composition of Sydney Ringer's physiological saline solution as described in his 1883 publication.[1][4]

Logical Flow of Ringer's Discovery



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Caption: Logical progression of Sydney Ringer's discovery of the importance of **calcium**.

Calcium as the Direct Activator of Muscle Contraction: Setsuro Ebashi's Breakthrough (1960s)

Building on the physiological context provided by Ringer, Setsuro Ebashi was a pivotal figure who delved into the biochemical mechanisms of muscle contraction, firmly establishing **calcium** as a direct intracellular regulator.

Key Discoveries

Ebashi's work in the 1960s demonstrated two fundamental principles:

- Micromolar concentrations of Ca²⁺ are sufficient to activate the contraction of muscle fibers.
[\[7\]](#)[\[8\]](#)[\[9\]](#)
- He discovered and characterized "troponin" as the **calcium**-receptive protein in the thin filaments of striated muscle, which, in concert with tropomyosin, mediates the **calcium**-dependent regulation of muscle contraction.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: Calcium-Dependent Contraction of Skinned Muscle Fibers

Ebashi utilized "skinned" muscle fibers, which have their sarcolemma (cell membrane) removed, allowing for direct experimental control of the intracellular environment.

- Muscle Fiber Preparation: Glycerinated skeletal muscle fibers were prepared, a process that removes the cell membrane and soluble components but leaves the contractile apparatus intact.
- Solution Composition: The skinned fibers were bathed in solutions containing ATP (as an energy source) and a **calcium**-buffering system (EGTA) to precisely control the free **calcium** ion concentration.
- Induction of Contraction: By systematically varying the concentration of free Ca^{2+} in the bathing solution, Ebashi could observe the threshold and graded response of muscle fiber contraction.
- Measurement of Tension: The tension generated by the contracting muscle fibers was measured using a force transducer.

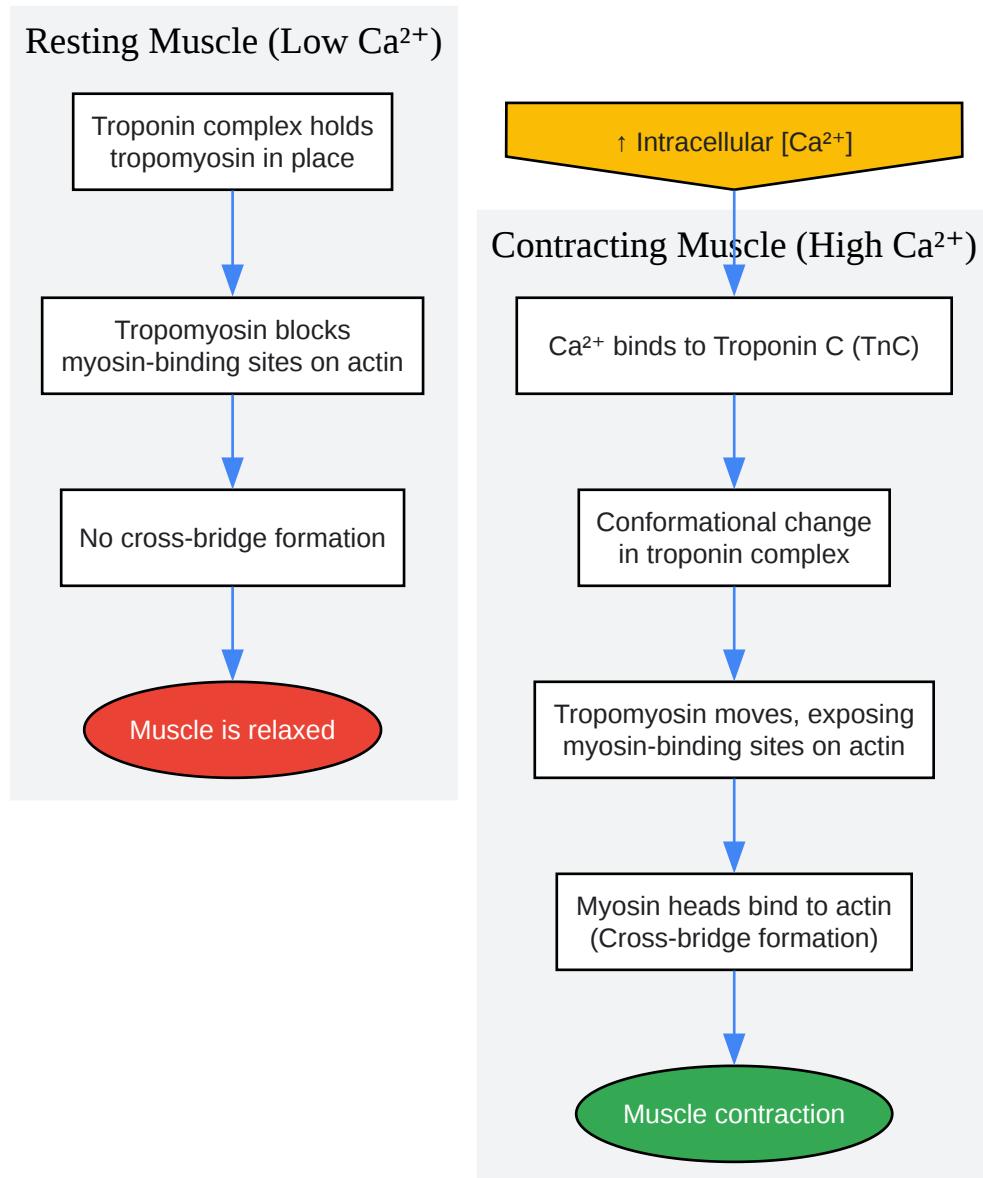
Quantitative Data: Calcium Sensitivity of Muscle Contraction and Troponin Binding

Ebashi's experiments revealed the exquisite sensitivity of the contractile machinery to **calcium**.

Parameter	Value	Notes
Ca ²⁺ Concentration for Muscle Contraction	Micromolar (μM) range	Showed that very low concentrations of intracellular calcium are required to trigger contraction.[7][8][9]
High-Affinity Ca ²⁺ Binding Sites on Troponin C	2	These sites also bind Mg ²⁺ competitively.[13][14]
Low-Affinity Ca ²⁺ Binding Sites on Troponin C	2 (skeletal), 1 (cardiac)	These are the primary regulatory sites for initiating contraction.[14]
Apparent Ca ²⁺ Binding Constant (Low-Affinity Sites)	$3.5 \times 10^6 \text{ M}^{-1}$	For troponin.[13]
Apparent Mg ²⁺ Binding Constant (Low-Affinity Sites)	440 M^{-1}	For troponin, demonstrating competitive binding.[13]

Table 2: Quantitative data related to the **calcium**-dependent regulation of muscle contraction as established by the work of Ebashi and subsequent studies.

Signaling Pathway: Calcium Regulation of Muscle Contraction



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Caption: The role of **calcium** and troponin in regulating muscle contraction.

The Discovery of Calmodulin: A Ubiquitous Calcium Sensor (1970)

Following the discovery of troponin's role in muscle, researchers began to uncover other proteins that could bind to **calcium** and transduce its signal. In 1970, calmodulin was independently discovered by two research groups, led by Wai Yiu Cheung and Shiro Kakiuchi,

as a key activator of cyclic nucleotide phosphodiesterase. This finding revealed that **calcium** signaling was not limited to muscle contraction but was a widespread cellular mechanism.

Key Discovery

Calmodulin (CaM) was identified as a heat-stable, **calcium**-dependent protein activator of phosphodiesterase, an enzyme that degrades cyclic AMP (cAMP). This established CaM as a primary intracellular **calcium** receptor in many cell types, linking **calcium** signaling to a vast array of cellular processes.

Experimental Protocol: Assay of Phosphodiesterase Activation

The discovery of calmodulin was based on biochemical assays that measured the activity of cyclic nucleotide phosphodiesterase.

- Preparation of Brain Extract: Brain tissue, a rich source of phosphodiesterase and its activator, was homogenized.
- Purification of Phosphodiesterase: The enzyme was partially purified through column chromatography. During this process, it was observed that the enzyme lost activity, suggesting the removal of a necessary activator.
- Identification of the Activator: The activator (calmodulin) was isolated from the brain extract. It was found to be a heat-stable protein.
- Reconstitution Assay: The activity of the purified phosphodiesterase was measured in the presence and absence of the purified activator and **calcium**. It was demonstrated that the activator required micromolar concentrations of Ca^{2+} to stimulate the enzyme.

Quantitative Data: Calcium Binding Properties of Calmodulin

Calmodulin is a highly efficient **calcium**-binding protein, with four "EF-hand" **calcium**-binding domains.

Parameter	Value/Property	Notes
Calcium Binding Sites	4 EF-hand motifs	Two in the N-terminal domain and two in the C-terminal domain. [15]
Binding Affinity	C-terminal domain has a higher affinity for Ca^{2+} than the N-terminal domain. [15] [16] [17]	This differential affinity allows for a graded response to changes in intracellular calcium.
Cooperativity	Positive cooperativity of Ca^{2+} binding is observed within each globular domain. [15] [16]	Binding of one Ca^{2+} ion increases the affinity for the next.
EC ₅₀ for SK Channel Activation	~300 - 700 nM	An example of the Ca^{2+} concentration required for CaM-mediated activation of a target protein. [18]

Table 3: Key quantitative parameters of calmodulin's interaction with **calcium**.

Unraveling a Major Signaling Cascade: The IP₃/DAG Pathway (1984)

A major leap in understanding how extracellular signals lead to intracellular **calcium** release came from the work of Michael Berridge and his colleagues. They elucidated the role of inositol trisphosphate (IP₃) as a second messenger that mobilizes **calcium** from intracellular stores.

Key Discovery

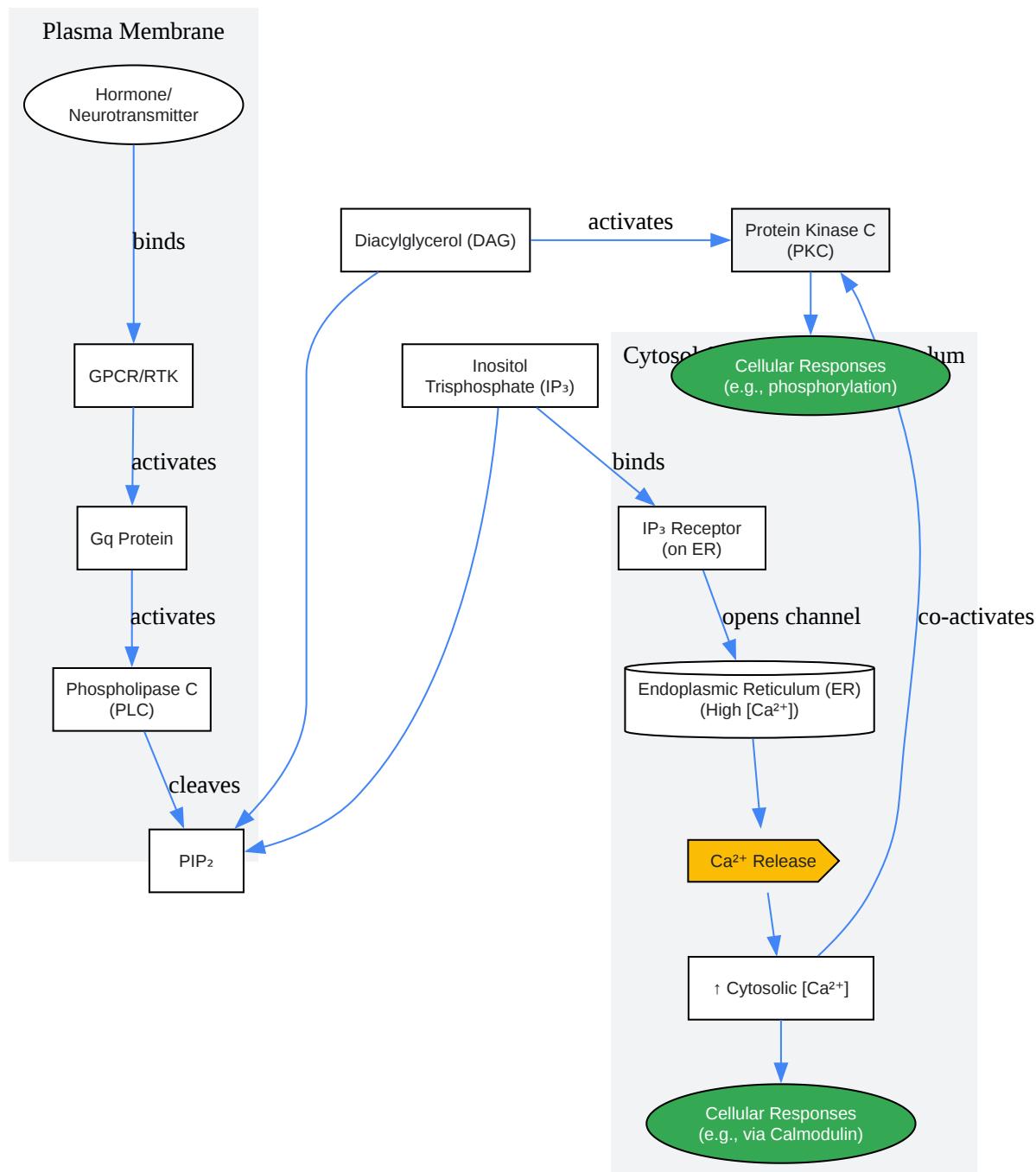
Berridge discovered that the binding of many hormones and neurotransmitters to cell surface receptors activates an enzyme called phospholipase C (PLC).[\[19\]](#) PLC cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[\[20\]](#)[\[21\]](#)[\[22\]](#) IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca^{2+} into the cytoplasm.[\[20\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol: IP₃-Mediated Calcium Release from Permeabilized Cells

The definitive experiments to prove the role of IP₃ involved using permeabilized cells, where the plasma membrane is made leaky to allow the introduction of molecules like IP₃.

- **Cell Permeabilization:** Cells (e.g., pancreatic acinar cells or hepatocytes) were treated with a mild detergent (like digitonin) or exposed to a high-voltage discharge to selectively permeabilize the plasma membrane while leaving intracellular organelles like the ER intact.
- **Loading with ⁴⁵Ca²⁺:** The permeabilized cells were incubated with ATP (to fuel the ER's **calcium** pumps) and radioactive ⁴⁵Ca²⁺. The ER actively sequesters the ⁴⁵Ca²⁺.
- **Stimulation with IP₃:** After the ER was loaded with ⁴⁵Ca²⁺, the cells were washed to remove external radioactivity. Then, a specific concentration of IP₃ was added to the bathing medium.
- **Measurement of Calcium Release:** The amount of ⁴⁵Ca²⁺ released from the cells into the medium was measured over time using a scintillation counter. This demonstrated a rapid, dose-dependent release of **calcium** from the ER in response to IP₃.

Signaling Pathway: The IP₃/DAG Cascade



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Caption: The bifurcating IP₃ and DAG signaling pathway.

Visualizing Calcium Dynamics: Roger Tsien and Fluorescent Indicators (1980s)

The ability to directly observe and quantify changes in intracellular **calcium** concentration in living cells was a revolutionary advance, largely driven by the work of Roger Tsien, who was awarded the Nobel Prize in Chemistry in 2008 for his work on fluorescent proteins.

Key Discovery

Tsien and his colleagues designed and synthesized a series of fluorescent dyes that change their spectral properties upon binding Ca^{2+} .^[25] The most influential of these were the ratiometric indicators, Quin-2 and later Fura-2.^{[26][27][28]} Fura-2 became the gold standard for **calcium** imaging for many years. It is excited by two different wavelengths of UV light (340 nm and 380 nm), and the ratio of the fluorescence emission at ~ 510 nm when excited at these two wavelengths is directly proportional to the intracellular **calcium** concentration.^[29] This ratiometric property cleverly corrects for variations in dye concentration, cell thickness, and illumination intensity, allowing for accurate quantification of intracellular Ca^{2+} .^[30]

Experimental Protocol: Measuring Intracellular Calcium with Fura-2 AM

The development of the acetoxymethyl (AM) ester form of these dyes allowed them to be easily loaded into intact, living cells.

- Dye Preparation: A stock solution of Fura-2 AM is prepared in anhydrous DMSO.^{[20][31]}
- Cell Loading: Cells grown on glass coverslips are incubated in a physiological buffer containing 1-5 μM Fura-2 AM for 30-60 minutes at room temperature or 37°C.^{[29][31]} The lipophilic AM groups allow the dye to cross the cell membrane.
- De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-hydrophilic Fura-2 inside the cytoplasm.^[29] The cells are then washed and incubated for a further 30 minutes to allow for complete de-esterification.^[31]
- Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation

wavelengths, and a detector (e.g., a CCD camera) to capture the emission at ~510 nm.

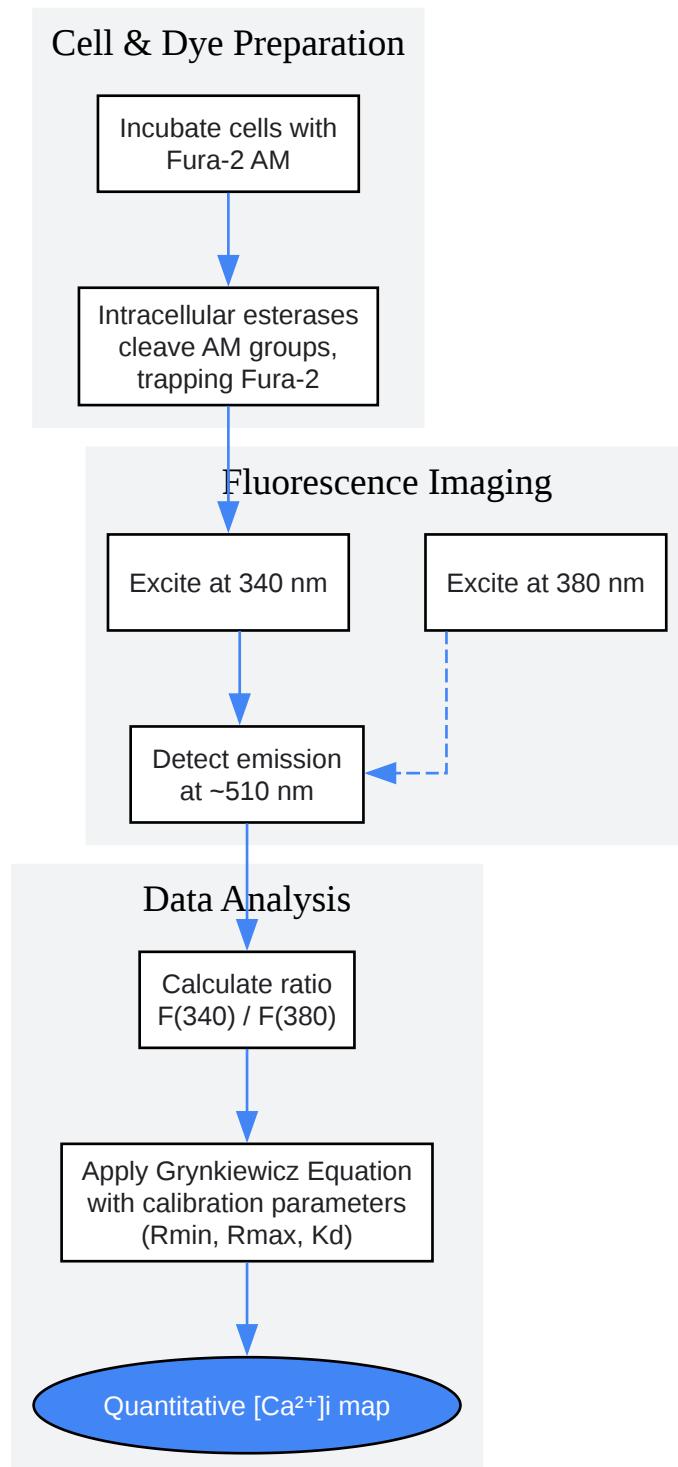
- **Image Acquisition and Ratio Calculation:** Images are acquired at both excitation wavelengths. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F_{340}/F_{380}) is calculated for each pixel or for defined regions of interest (the cells).
- **Calibration and Conversion to $[Ca^{2+}]$:** The fluorescence ratio is converted to an absolute **calcium** concentration using the Grynkiewicz equation: $[Ca^{2+}] = Kd * [(R - Rmin) / (Rmax - R)] * (F_{380,min} / F_{380,max})$ where Kd is the dissociation constant of Fura-2 for Ca^{2+} , R is the measured ratio, $Rmin$ and $Rmax$ are the ratios in zero and saturating Ca^{2+} , and $(F_{380,min} / F_{380,max})$ is the ratio of fluorescence intensities at 380 nm in zero and saturating Ca^{2+} .[\[31\]](#)

Quantitative Data: Properties of Fura-2

Parameter	Value	Notes
Excitation Maxima	~340 nm (Ca ²⁺ -bound), ~380 nm (Ca ²⁺ -free)	The shift in excitation is the basis for ratiometric imaging. [29]
Emission Maximum	~505-510 nm	This is the wavelength at which fluorescence is measured. [29]
Dissociation Constant (Kd) for Ca ²⁺	~145 nM (in vitro)	This value can vary depending on the intracellular environment (e.g., viscosity, ionic strength). [32] [33] In situ calibrations are often necessary for precise measurements. [32]

Table 4: Key properties of the fluorescent **calcium** indicator Fura-2.

Experimental Workflow: Fura-2 Ratiometric Calcium Imaging



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Caption: Workflow for quantitative intracellular **calcium** imaging using Fura-2 AM.

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References

- 1. Sydney Ringer; physiological saline, calcium and the contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ringer's solution - Wikipedia [en.wikipedia.org]
- 3. Sidney Ringer | British physiologist | Britannica [britannica.com]
- 4. litfl.com [litfl.com]
- 5. cbspd.com [cbspd.com]
- 6. JaypeeDigital | Set up an Experiment of Isolated Perfused Frog Heart [jaypeedigital.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of the regulatory role of calcium ion in muscle contraction and relaxation: Setsuro Ebashi and the international emergence of Japanese muscle research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An historical approach to the diagnostic biomarkers of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Background to the discovery of troponin and Setsuro Ebashi's contribution to our knowledge of the mechanism of relaxation in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The unique functions of cardiac troponin I in the control of cardiac muscle contraction and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium binding to troponin C and troponin: effects of Mg²⁺, ionic strength and pH [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Calmodulin - Wikipedia [en.wikipedia.org]
- 16. Calcium binding to calmodulin and its globular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gktoday.in [gktoday.in]
- 18. Structural basis for calmodulin as a dynamic calcium sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insulin - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. escholarship.org [escholarship.org]
- 26. Quin-2 and fura-2 measure calcium differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A new generation of Ca²⁺ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 29. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ionbiosciences.com [ionbiosciences.com]
- 31. moodle2.units.it [moodle2.units.it]
- 32. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Fluorescent Ca²⁺ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - UK [thermofisher.com]
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